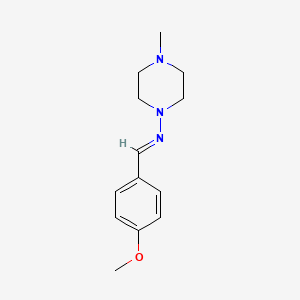

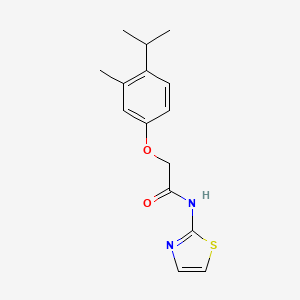

![molecular formula C18H17NO5S B5514292 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions, including cyclization, condensation, and functionalization steps. For instance, the synthesis of polysubstituted methyl pyrrolidine-2-carboxylate derivatives demonstrates the complexity and versatility of synthesizing such compounds. These processes often yield high specificity and allow for the introduction of diverse functional groups, contributing to the molecule's properties and potential applications (Nural et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals a planar or nearly planar configuration of the core rings, with various substituents introducing steric and electronic effects. Intramolecular hydrogen bonding and π–π interactions contribute to the stabilization of the molecular structure and affect its reactivity and interaction with other molecules. For example, the structural analysis of a thieno[2,3-b]pyridine derivative shows the significance of these interactions in determining the compound's geometry and reactivity (Luiz C. S. Pinheiro et al., 2012).

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives involving pyrrolidine, benzodioxole, and thiophene moieties, akin to the structure of the compound , have been synthesized and evaluated for their antibacterial properties. For instance, a study elaborated on the synthesis and antibacterial activity of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid derivatives, showcasing the importance of these structural components in designing compounds with potential antibacterial applications (Kostenko et al., 2015).

Predictive Analysis of Biological Activity

Another study focused on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, where the predictive analysis of biological activity was presented. This indicates the utility of incorporating pyrrolidine and related structures for the development of compounds with significant biological and possibly therapeutic activities (Kharchenko et al., 2008).

Antioxidant Activity

The antioxidant potential of compounds bearing structural resemblance, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been documented. These findings contribute to the understanding of how structural motifs similar to those in the query compound might be leveraged for antioxidant applications (Tumosienė et al., 2019).

Coordination Polymers and Photophysical Properties

Studies on lanthanide-based coordination polymers assembled from derivatives containing aromatic carboxylic acids highlight the synthetic versatility and potential application of these compounds in material science, particularly due to their photophysical properties (Sivakumar et al., 2011).

properties

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-10-2-5-16(25-10)17(20)19-7-12(13(8-19)18(21)22)11-3-4-14-15(6-11)24-9-23-14/h2-6,12-13H,7-9H2,1H3,(H,21,22)/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQPDMNGDCIDIU-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

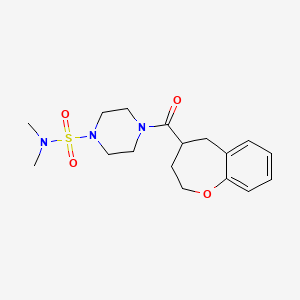

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)

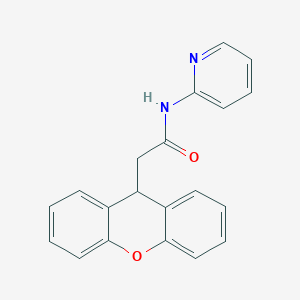

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)

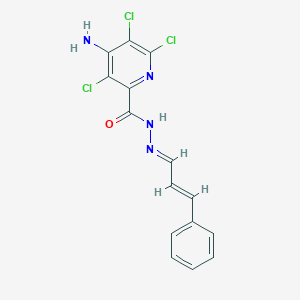

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)